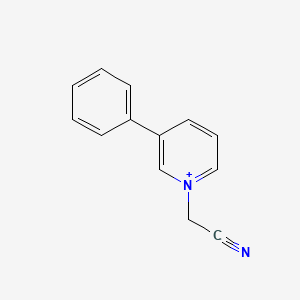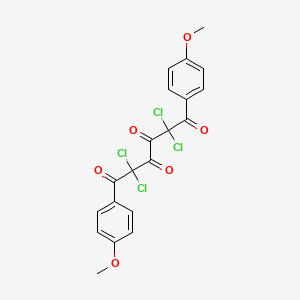
1-(Cyanomethyl)-3-phenylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyanomethyl)-3-phenylpyridinium is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their versatility in organic synthesis and their ability to form stable ylides. The compound features a cyanomethyl group attached to the nitrogen atom of the pyridinium ring, along with a phenyl group at the third position. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(Cyanomethyl)-3-phenylpyridinium can be synthesized through several methods. One common approach involves the reaction of pyridine with cyanomethyl halides in the presence of a base. The reaction typically proceeds as follows:
Reactants: Pyridine, cyanomethyl halide (e.g., cyanomethyl chloride), and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (50-100°C).
Procedure: The pyridine is first dissolved in the solvent, followed by the addition of the cyanomethyl halide and the base. The mixture is stirred and heated until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the scalability of the process is achieved by optimizing reaction conditions and employing high-throughput purification techniques.
化学反応の分析
Types of Reactions
1-(Cyanomethyl)-3-phenylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions result in various substituted phenyl derivatives.
科学的研究の応用
1-(Cyanomethyl)-3-phenylpyridinium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and ylides.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 1-(Cyanomethyl)-3-phenylpyridinium involves its ability to form stable ylides, which are intermediates in various organic reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and receptors, leading to specific biological effects.
類似化合物との比較
1-(Cyanomethyl)-3-phenylpyridinium can be compared with other similar compounds, such as:
1-(Cyanomethyl)pyridinium: Lacks the phenyl group, resulting in different reactivity and applications.
3-Phenylpyridinium:
1-(Cyanomethyl)-3-methylpyridinium: Substitution of the phenyl group with a methyl group alters its reactivity and applications.
The uniqueness of this compound lies in its combined cyanomethyl and phenyl groups, which confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C13H11N2+ |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
2-(3-phenylpyridin-1-ium-1-yl)acetonitrile |
InChI |
InChI=1S/C13H11N2/c14-8-10-15-9-4-7-13(11-15)12-5-2-1-3-6-12/h1-7,9,11H,10H2/q+1 |
InChIキー |
LCJHXSUJXQSZBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C[N+](=CC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11081172.png)
![N-(2-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081180.png)
![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11081187.png)
![N-((Z)-1-{[(3-morpholin-4-ylpropyl)amino]carbonyl}-2-pyridin-3-ylvinyl)benzamide](/img/structure/B11081189.png)
![methyl 11-(2-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11081195.png)
![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11081205.png)
![N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide](/img/structure/B11081210.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11081218.png)
![(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081232.png)
![N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11081247.png)
![1-(3-Chlorophenyl)-3-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11081248.png)

![7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)

